
11-Methylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylpentatriacontane is a long-chain hydrocarbon with the molecular formula C36H74 . It is a semiochemical compound, which means it plays a role in chemical communication among organisms. This compound is found in various species, including insects, where it is used in their chemical communication systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentatriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form longer hydrocarbons. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of long-chain hydrocarbons like this compound can involve Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including those with specific chain lengths .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methylpentatriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the hydrocarbon, forming alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen, often using catalysts like palladium or platinum, to form saturated hydrocarbons.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and metal catalysts.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
11-Methylpentatriacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of insects, such as ants and termites.
Industry: Used in the formulation of lubricants and coatings due to its long-chain structure.
Mécanisme D'action
The mechanism of action of 11-Methylpentatriacontane in chemical communication involves its interaction with specific receptors in the target organisms. These interactions trigger behavioral responses, such as aggregation or mating. The molecular targets and pathways involved are specific to the species and the context of the communication .
Comparaison Avec Des Composés Similaires
- 13-Methylpentatriacontane
- 12-Methylpentatriacontane
- 11-Methylhexatriacontane
- 13-Methylhexatriacontane
- 11-Methylheptatriacontane
Comparison: 11-Methylpentatriacontane is unique due to its specific methyl group position on the 11th carbon atom. This structural feature can influence its physical properties and its role in chemical communication. Compared to other similar compounds, this compound may have different retention times in gas chromatography and distinct behavioral effects in target organisms .
Propriétés
Numéro CAS |
61358-35-8 |
|---|---|
Formule moléculaire |
C36H74 |
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
11-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-36(3)34-32-30-28-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
Clé InChI |
QSEVOCJIQBBNNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


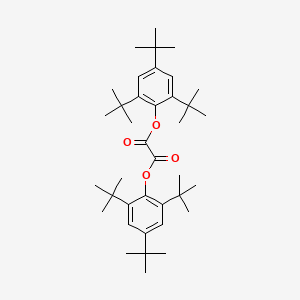

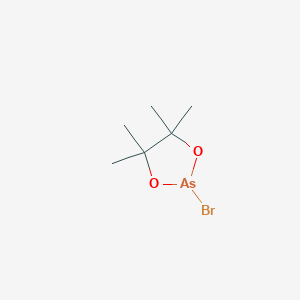

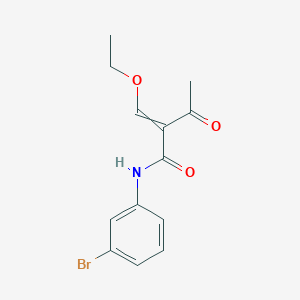
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
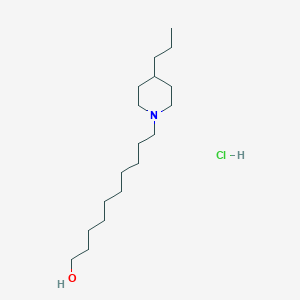
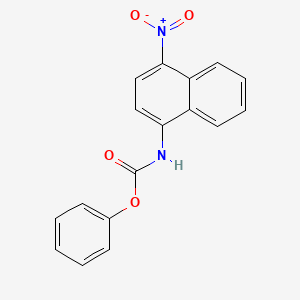
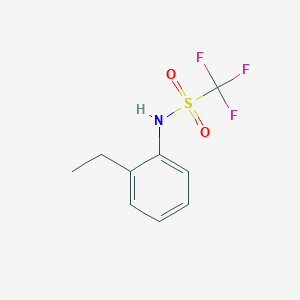
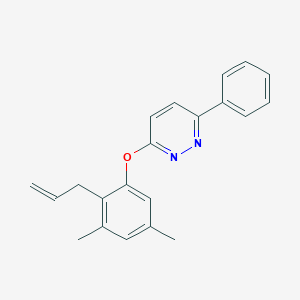
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
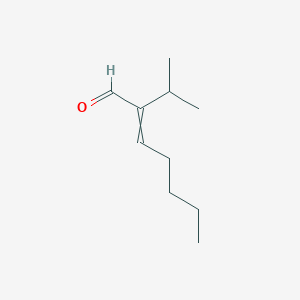

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
